

A Technical Guide to Commercially Available Zimeldine-d6 for Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Zimeldine-d6

Cat. No.: B15616224

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available **Zimeldine-d6**, a deuterated analog of the selective serotonin reuptake inhibitor (SSRI) Zimeldine. This document is intended to serve as a resource for researchers, scientists, and drug development professionals utilizing **Zimeldine-d6** in their studies.

Introduction

Zimeldine was one of the first SSRIs to be marketed for the treatment of depression.^[1] Its mechanism of action involves the potent and selective inhibition of serotonin (5-hydroxytryptamine, 5-HT) reuptake from the synaptic cleft.^{[1][2]} Although Zimeldine itself was withdrawn from the market due to rare but serious side effects, its deuterated analog, **Zimeldine-d6**, serves as an invaluable tool in research, particularly as an internal standard for bioanalytical studies.^[1] The substitution of six hydrogen atoms with deuterium results in a mass shift that allows for its differentiation from the unlabeled parent compound in mass spectrometry-based assays, without significantly altering its chemical properties.

Commercial Availability of Zimeldine-d6

Zimeldine-d6 is available from several chemical suppliers that specialize in reference standards and isotopically labeled compounds. The following table summarizes the key information for commercially available **Zimeldine-d6** from prominent vendors. Researchers are

advised to request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain detailed quantitative data on purity and isotopic enrichment.

Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Additional Information
Santa Cruz Biotechnology	sc-217594	1185239-75-1	$C_{16}H_{11}D_6BrN$ 2	323.26	For research use only. A Certificate of Analysis is available upon request. [3] [4]
VIVAN Life Sciences	VLCS-01632	1185239-75-1	$C_{16}H_{11}D_6BrN$ 2	323.26	Provided with a CoA, MASS, NMR, and HPLC data. [5]
LGC Standards (Toronto Research Chemicals)	TRC-Z435002	1185239-75-1	$C_{16}H_{11}D_6BrN$ 2	323.26	High-quality certified reference material. [6] A full analytical data package is typically provided with TRC products. [7]

Physicochemical Properties

Property	Value
Synonyms	(Z)-3-(4-Bromophenyl)-N,N-(dimethyl-d6)-3-(3-pyridinyl)-2-propen-1-amine, Zimeldine-d6
Chemical Structure	(Z)-isomer of a pyridylallylamine derivative

Experimental Protocols: Use of Zimeldine-d6 as an Internal Standard

Zimeldine-d6 is primarily used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of Zimeldine concentrations in biological matrices (e.g., plasma, serum, tissue homogenates).

Objective: To accurately quantify the concentration of Zimeldine in a biological sample.

Materials:

- Zimeldine analytical standard
- **Zimeldine-d6** internal standard
- Biological matrix (e.g., plasma)
- Protein precipitation solvent (e.g., acetonitrile or methanol)
- Reconstitution solvent (e.g., mobile phase)
- LC-MS/MS system

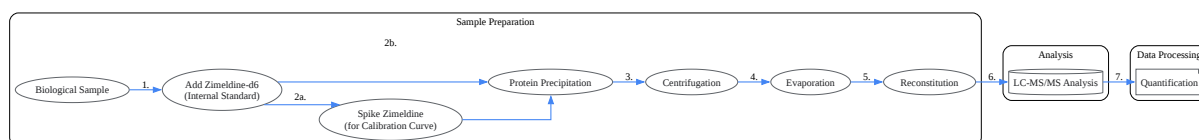
Methodology:

- Preparation of Stock and Working Solutions:
 - Prepare a stock solution of Zimeldine and **Zimeldine-d6** in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

- From the stock solutions, prepare a series of working standard solutions of Zimeldine at various concentrations to construct a calibration curve.
- Prepare a working solution of **Zimeldine-d6** at a fixed concentration.
- Sample Preparation (Protein Precipitation):
 - To a 100 μ L aliquot of the biological sample (blank, standard, or unknown), add a small, precise volume (e.g., 10 μ L) of the **Zimeldine-d6** working solution.
 - For calibration standards, add the corresponding Zimeldine working solution. For unknown samples, add an equivalent volume of solvent.
 - Add a protein precipitation solvent (e.g., 300 μ L of acetonitrile) to each sample.
 - Vortex the samples thoroughly to precipitate proteins.
 - Centrifuge the samples to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the dried extract in a suitable volume of reconstitution solvent.
- LC-MS/MS Analysis:
 - Inject the reconstituted samples onto the LC-MS/MS system.
 - Develop a chromatographic method to separate Zimeldine and **Zimeldine-d6** from endogenous matrix components.
 - Optimize the mass spectrometer parameters for the detection of both analytes using multiple reaction monitoring (MRM).
 - Monitor a specific precursor-to-product ion transition for Zimeldine.
 - Monitor the corresponding mass-shifted precursor-to-product ion transition for **Zimeldine-d6**.

- Data Analysis:
 - Construct a calibration curve by plotting the peak area ratio of Zimeldine to **Zimeldine-d6** against the known concentrations of the Zimeldine standards.
 - Determine the concentration of Zimeldine in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram illustrates a typical experimental workflow for using **Zimeldine-d6** as an internal standard.



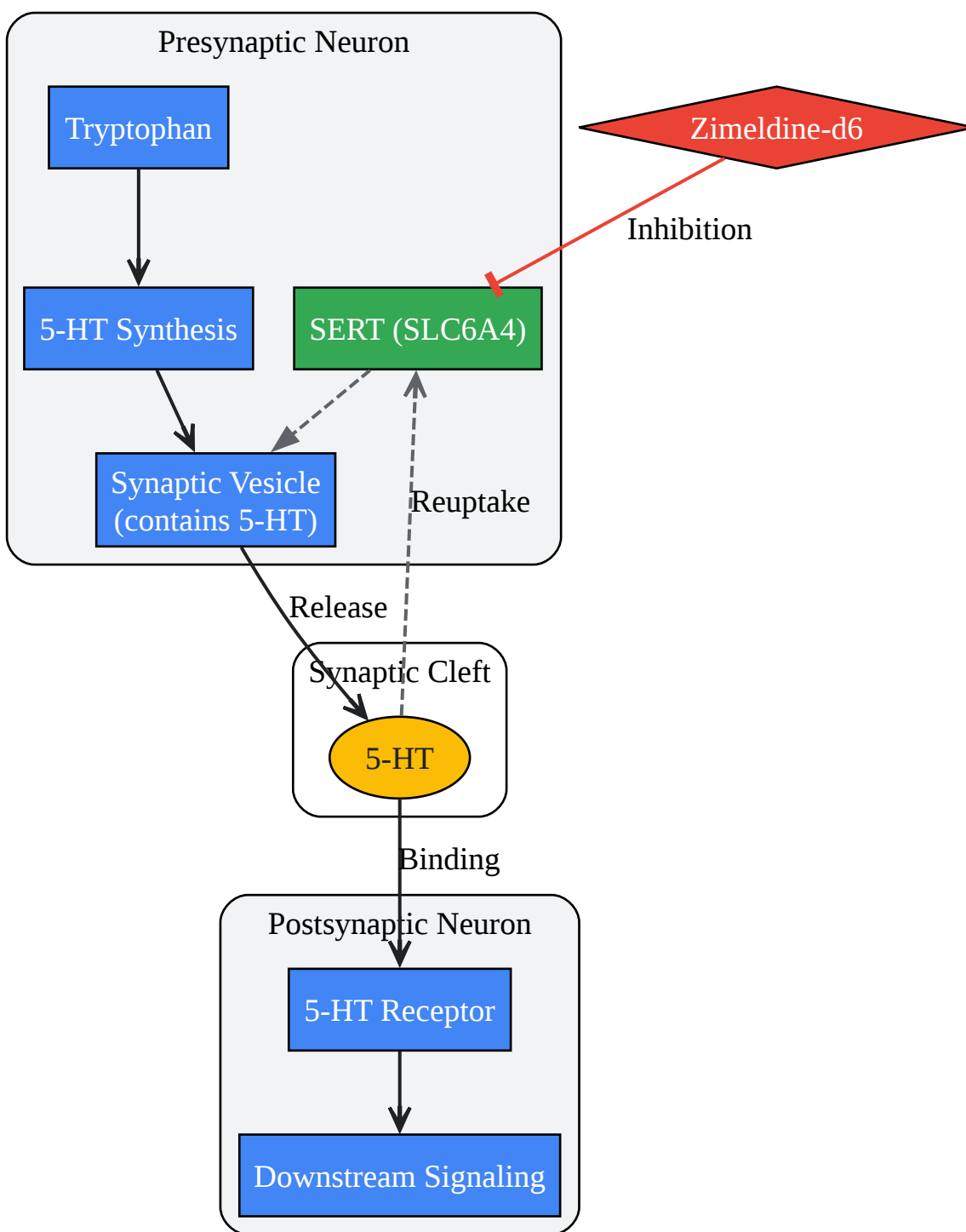
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Workflow for Bioanalytical Quantification using **Zimeldine-d6**.

Signaling Pathway of Zimeldine

As a selective serotonin reuptake inhibitor, the primary mechanism of action of Zimeldine is the blockade of the serotonin transporter (SERT), also known as SLC6A4.[8] This transporter is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thereby terminating its signaling.[9][10] By inhibiting SERT, Zimeldine increases the concentration and prolongs the duration of serotonin in the synapse, leading to enhanced activation of postsynaptic serotonin receptors.[8][11]

The following diagram illustrates the signaling pathway affected by Zimeldine.



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- To cite this document: BenchChem. [A Technical Guide to Commercially Available Zimeldine-d6 for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616224#commercially-available-sources-of-zimeldine-d6]

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